molecular formula C9H7ClN2O2 B598631 Quinazoline-2-carboxylic acid hydrochloride CAS No. 1204811-24-4

Quinazoline-2-carboxylic acid hydrochloride

Cat. No.: B598631
CAS No.: 1204811-24-4
M. Wt: 210.617
InChI Key: TYQONKJAALXRAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-2-carboxylic acid hydrochloride typically involves the cyclization of anthranilic acid derivatives with formic acid or formamide under acidic conditions. One common method includes the reaction of anthranilic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield quinazoline-2-carboxylic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Quinazoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

quinazoline-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQONKJAALXRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671240
Record name Quinazoline-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-24-4
Record name 2-Quinazolinecarboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204811-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinazoline-2-carboxylic acid hydrochloride
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